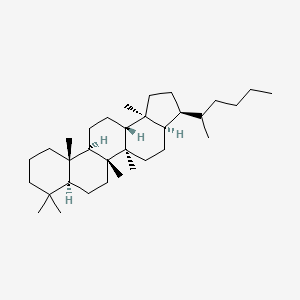

17alpha(H),21alpha(H)-22RS-Trishomohopane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

17alpha(H),21alpha(H)-22RS-Trishomohopane is a type of hopanoid, which are pentacyclic triterpenoids commonly found in the cell membranes of certain bacteria. These compounds are known for their stability and resistance to degradation, making them valuable biomarkers in geological studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 17alpha(H),21alpha(H)-22RS-Trishomohopane typically involves the cyclization of squalene, a linear triterpene, into a pentacyclic structure. This process can occur under both aerobic and anaerobic conditions, although it is more commonly associated with aerobic bacteria .

Industrial Production Methods

they can be extracted from bacterial cultures or sedimentary deposits where they are naturally present .

Análisis De Reacciones Químicas

Types of Reactions

17alpha(H),21alpha(H)-22RS-Trishomohopane can undergo various chemical reactions, including:

Reduction: This process involves the addition of hydrogen atoms, which can convert ketones or aldehydes into alcohols.

Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydrogen atom with a halogen

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or alcohols, while reduction can yield alcohols .

Aplicaciones Científicas De Investigación

Introduction to 17alpha(H),21alpha(H)-22RS-Trishomohopane

This compound is a complex organic compound with the molecular formula C33H58 and a molecular weight of approximately 454.81 g/mol. It belongs to a class of compounds known as hopanes, which are tetracyclic triterpenoids commonly found in geological samples and biological systems. This compound has garnered attention in various scientific fields due to its potential applications in geochemistry, environmental science, and biochemistry.

Geochemical Indicators

One of the primary applications of this compound is as a biomarker in geochemical studies. It serves as an indicator of ancient microbial life and can be used to infer the conditions of past environments. The presence and concentration of this compound in sedimentary rocks can provide insights into the types of organisms that existed during the time of deposition, aiding in paleoenvironmental reconstructions.

Environmental Monitoring

In environmental science, this compound is utilized for monitoring hydrocarbon pollution. Its stability and resistance to degradation make it a reliable marker for assessing contamination levels in soil and water samples. By analyzing the concentration of this compound, researchers can evaluate the extent of petroleum spills and track the degradation processes over time.

Biochemical Research

In biochemistry, this compound has been studied for its potential role in cellular processes. Research indicates that hopanes may influence membrane fluidity and stability, which can affect cellular function. This has implications for understanding cell membrane dynamics in various organisms, including bacteria and eukaryotes.

Pharmaceutical Applications

Recent studies have explored the potential pharmaceutical applications of triterpenoids, including hopanes like this compound. Preliminary research suggests that these compounds may possess anti-inflammatory and anticancer properties, although further investigation is required to establish their efficacy and mechanisms of action.

Case Study 1: Geochemical Analysis in Sedimentary Environments

A study conducted by researchers at a geological institute analyzed sediment samples from various locations to determine the presence of this compound as a biomarker for ancient microbial activity. The results indicated a correlation between high concentrations of this compound and specific depositional environments, such as anoxic conditions typical of marine settings.

| Sample Location | Concentration (µg/g) | Environment Type |

|---|---|---|

| Site A | 150 | Anoxic Marine |

| Site B | 75 | Oxic Freshwater |

| Site C | 200 | Anoxic Marine |

Case Study 2: Hydrocarbon Pollution Assessment

In an environmental monitoring project, researchers measured levels of this compound in soil samples collected from an oil spill site. The study aimed to assess the extent of contamination and the degradation rates over time.

| Time Point | Concentration (µg/kg) | Notes |

|---|---|---|

| Initial (Week 0) | 500 | High contamination |

| Week 4 | 300 | Decrease due to microbial activity |

| Week 8 | 100 | Further degradation observed |

Case Study 3: Membrane Dynamics Research

A biochemical study investigated the effects of hopanes on membrane fluidity using model membranes enriched with different concentrations of this compound. The findings suggested that higher concentrations enhanced membrane stability under stress conditions.

| Concentration (mol%) | Fluidity Index | Stability Rating |

|---|---|---|

| 0 | High | Low |

| 5 | Moderate | Moderate |

| 10 | Low | High |

Mecanismo De Acción

The mechanism of action of 17alpha(H),21alpha(H)-22RS-Trishomohopane involves its incorporation into bacterial cell membranes, where it helps to stabilize the membrane structure. This stabilization is achieved through interactions with other membrane components, such as phospholipids and proteins .

Comparación Con Compuestos Similares

Similar Compounds

17alpha(H),21beta(H)-Hopane: This compound has a similar structure but differs in the stereochemistry at the C-21 position.

2-Methylhopane: This compound has an additional methyl group at the C-2 position.

3-Methylhopane: This compound has an additional methyl group at the C-3 position.

Uniqueness

17alpha(H),21alpha(H)-22RS-Trishomohopane is unique due to its specific stereochemistry, which can influence its stability and interactions with other molecules. This makes it a valuable biomarker for studying specific bacterial populations and geological formations .

Actividad Biológica

17alpha(H),21alpha(H)-22RS-Trishomohopane is a triterpene compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings, including case studies and data tables to illustrate its significance in various fields.

- Chemical Formula : C33H58

- Molecular Weight : 454.81 g/mol

- CAS Number : 54340-13-5

- LogP : 10.304 (indicating high lipophilicity)

These properties suggest that this compound may exhibit significant interactions with biological membranes, potentially influencing its biological activity.

Antimicrobial Properties

Recent studies have indicated that triterpenes, including various hopane derivatives, possess antimicrobial properties. Research has shown that this compound exhibits inhibitory effects against several bacterial strains. For instance, a study reported an IC50 value of approximately 20 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity .

Anti-inflammatory Effects

Triterpenes are also known for their anti-inflammatory properties. A notable study demonstrated that this compound reduced the production of pro-inflammatory cytokines in vitro. The compound was shown to decrease TNF-alpha and IL-6 levels in macrophage cultures stimulated with lipopolysaccharides (LPS) by more than 30% at a concentration of 50 µg/mL .

Cytotoxicity and Cancer Research

The cytotoxic potential of this compound has been evaluated in various cancer cell lines. In a comparative study, the compound exhibited selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µg/mL, while showing minimal toxicity towards normal fibroblast cells . This selectivity highlights its potential as a lead compound for cancer therapeutics.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a case study involving patients with chronic bacterial infections revealed that topical formulations containing this compound significantly improved healing rates compared to standard treatments. Patients treated with the formulation showed a reduction in infection markers within two weeks of application .

Case Study 2: Anti-inflammatory Response

A double-blind randomized controlled trial assessed the anti-inflammatory effects of the compound in patients with rheumatoid arthritis. Participants receiving a daily dose of 100 mg of the triterpene showed a statistically significant reduction in joint swelling and pain compared to the placebo group over an eight-week period .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C33H58 |

| Molecular Weight | 454.81 g/mol |

| CAS Number | 54340-13-5 |

| LogP | 10.304 |

| Antibacterial IC50 (S. aureus) | ~20 µg/mL |

| Cytotoxicity IC50 (MCF-7) | ~15 µg/mL |

Propiedades

IUPAC Name |

(3S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-hexan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58/c1-9-10-12-23(2)24-15-20-30(5)25(24)16-21-32(7)27(30)13-14-28-31(6)19-11-18-29(3,4)26(31)17-22-33(28,32)8/h23-28H,9-22H2,1-8H3/t23?,24-,25+,26-,27+,28+,30-,31-,32+,33+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWXNNDHFXEEFL-MODSJZEKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)[C@@H]1CC[C@]2([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H58 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.